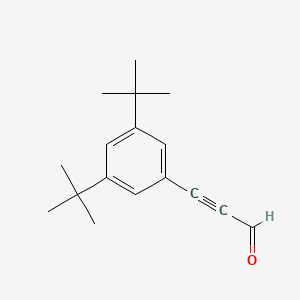![molecular formula C22H28OSi B12556373 Silane, (1,1-dimethylethyl)[[(2R)-2-methyl-3-pentynyl]oxy]diphenyl- CAS No. 194610-24-7](/img/structure/B12556373.png)
Silane, (1,1-dimethylethyl)[[(2R)-2-methyl-3-pentynyl]oxy]diphenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Silane, (1,1-dimethylethyl)[[(2R)-2-methyl-3-pentynyl]oxy]diphenyl- is a chemical compound with the molecular formula C22H28OSi. It is known for its unique structure, which includes a silane group bonded to a diphenyl group and a (2R)-2-methyl-3-pentynyl group. This compound is used in various scientific and industrial applications due to its distinctive chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Silane, (1,1-dimethylethyl)[[(2R)-2-methyl-3-pentynyl]oxy]diphenyl- typically involves the reaction of diphenylsilane with (2R)-2-methyl-3-pentyn-2-ol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a transition metal complex, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are carefully controlled to optimize the yield and purity of the compound .
Industrial Production Methods
In an industrial setting, the production of Silane, (1,1-dimethylethyl)[[(2R)-2-methyl-3-pentynyl]oxy]diphenyl- involves large-scale chemical reactors and advanced purification techniques. The process begins with the preparation of the starting materials, followed by the catalytic reaction and subsequent purification steps, such as distillation and crystallization, to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
Silane, (1,1-dimethylethyl)[[(2R)-2-methyl-3-pentynyl]oxy]diphenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into different silane derivatives.
Substitution: The compound can participate in substitution reactions, where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are chosen based on the desired transformation .
Major Products
The major products formed from these reactions include silanols, siloxanes, and other silane derivatives, depending on the specific reaction and conditions employed .
Scientific Research Applications
Silane, (1,1-dimethylethyl)[[(2R)-2-methyl-3-pentynyl]oxy]diphenyl- has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other silane compounds.
Biology: Employed in the modification of biomolecules and as a tool for studying biological processes.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of advanced materials, coatings, and adhesives.
Mechanism of Action
The mechanism of action of Silane, (1,1-dimethylethyl)[[(2R)-2-methyl-3-pentynyl]oxy]diphenyl- involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with various substrates, leading to the modification of their chemical and physical properties. This interaction is facilitated by the unique structure of the compound, which allows it to participate in a variety of chemical reactions .
Comparison with Similar Compounds
Similar Compounds
- Silane, (1,1-dimethylethyl)diphenyl-
- Silane, (2-methyl-3-pentynyl)diphenyl-
- Silane, (1,1-dimethylethyl)[[(2S)-2-methyl-3-pentynyl]oxy]diphenyl-
Uniqueness
Silane, (1,1-dimethylethyl)[[(2R)-2-methyl-3-pentynyl]oxy]diphenyl- is unique due to its specific stereochemistry and the presence of both the (2R)-2-methyl-3-pentynyl group and the diphenylsilane moiety. This combination of structural features imparts distinct chemical properties and reactivity, making it valuable for various applications .
Properties
CAS No. |
194610-24-7 |
|---|---|
Molecular Formula |
C22H28OSi |
Molecular Weight |
336.5 g/mol |
IUPAC Name |
tert-butyl-[(2R)-2-methylpent-3-ynoxy]-diphenylsilane |
InChI |
InChI=1S/C22H28OSi/c1-6-13-19(2)18-23-24(22(3,4)5,20-14-9-7-10-15-20)21-16-11-8-12-17-21/h7-12,14-17,19H,18H2,1-5H3/t19-/m1/s1 |
InChI Key |
WQZAHMAPXIXHAH-LJQANCHMSA-N |
Isomeric SMILES |
CC#C[C@@H](C)CO[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C(C)(C)C |
Canonical SMILES |
CC#CC(C)CO[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-Butyn-2-ol, 2-methyl-4-[5-(1-methyl-2-pyrrolidinyl)-3-pyridinyl]-](/img/structure/B12556309.png)

![4-[(2,6-Diaminopyrimidin-4-yl)methyl]-2,6-dimethoxyphenol](/img/structure/B12556315.png)

![4'-Methoxy-N-(4-methylphenyl)-N-phenyl[1,1'-biphenyl]-4-amine](/img/structure/B12556334.png)



![1-[3-(Pentamethyldisiloxanyl)propyl]pyrrolidine](/img/structure/B12556352.png)

![Methyl {2-[2-(bromomethyl)phenyl]ethoxy}carbamate](/img/structure/B12556365.png)

